N-(1,3-benzodioxol-5-yl)-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide
Description
N-(1,3-Benzodioxol-5-yl)-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide is a small-molecule compound featuring a piperidine core substituted at position 1 with a 4,6-dimethylpyrimidin-2-yl group and at position 3 with a carboxamide linked to a 1,3-benzodioxol-5-yl moiety. Structural analogs of this compound often retain the piperidine-carboxamide scaffold but vary in substituents, influencing physicochemical and pharmacological properties .
Properties
Molecular Formula |
C19H22N4O3 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C19H22N4O3/c1-12-8-13(2)21-19(20-12)23-7-3-4-14(10-23)18(24)22-15-5-6-16-17(9-15)26-11-25-16/h5-6,8-9,14H,3-4,7,10-11H2,1-2H3,(H,22,24) |
InChI Key |
KFTBCTIANPXGDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NC3=CC4=C(C=C3)OCO4)C |
Origin of Product |
United States |
Biological Activity
N-(1,3-benzodioxol-5-yl)-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, synthesis methods, and potential applications based on diverse research findings.
Structural Characteristics
The compound features several notable structural elements:
- Benzodioxole moiety : Known for its presence in various bioactive compounds, contributing to antioxidant and anti-inflammatory properties.
- Pyrimidine derivative : Associated with various pharmacological effects including anticancer and antimicrobial activities.
- Piperidine ring : Often involved in drug design due to its ability to modulate biological targets.
The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized to interact with specific biological targets such as enzymes or receptors involved in key metabolic pathways. Computational models suggest it may exhibit a range of biological activities including:
- Anticancer activity : Potentially through inhibition of tumor cell growth.
- Antimicrobial properties : Effective against various bacterial strains.
- Neuroprotective effects : May offer protection against neurodegenerative diseases.
Research Findings
Recent studies have highlighted the compound's biological potential:
-
Anticancer Studies :
- A study demonstrated that derivatives of benzodioxole exhibit significant cytotoxic effects against cancer cell lines, suggesting that this compound may share similar properties .
-
Antimicrobial Activity :
- Research indicates that compounds containing pyrimidine rings often show activity against Gram-positive and Gram-negative bacteria. The presence of the benzodioxole group may enhance this effect .
- Neuroprotective Effects :
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Study on Benzodioxole Derivatives :
- Pyrimidine-Based Antimicrobials :
Scientific Research Applications
Pharmacological Properties
The compound has been investigated for its potential anticonvulsant properties. Anticonvulsants are crucial in the treatment of epilepsy and other seizure disorders. Research indicates that derivatives of this compound exhibit pronounced anticonvulsant activities in animal models, particularly in the maximal electroshock seizure (MES) test. These findings suggest that the compound may act on voltage-gated sodium channels, which are critical targets for many anticonvulsant drugs .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of pharmacological agents. The specific arrangement of functional groups in N-(1,3-benzodioxol-5-yl)-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide influences its biological activity. Studies have shown that modifications at the piperidine and benzodioxole moieties can significantly affect the compound's anticonvulsant potency. For instance, small non-polar substituents at specific positions enhance activity, while larger groups may reduce efficacy .
Synthesis and Derivatives
The synthesis of this compound and its derivatives often involves multi-step organic reactions that allow for the introduction of various substituents to optimize pharmacological properties. The synthetic pathways typically include:
- N-acylation : This step introduces acyl groups that can modulate biological activity.
- N-alkylation : This reaction allows for the introduction of alkyl chains, which can improve solubility and receptor binding.
Research has demonstrated that certain derivatives maintain or even enhance the anticonvulsant activity compared to the parent compound .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
Chemical Reactions Analysis
Amide Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions. In acidic environments (e.g., HCl/H<sub>2</sub>O), the reaction produces 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid and 1,3-benzodioxol-5-amine. Under basic conditions (e.g., NaOH/EtOH), the same products form via nucleophilic attack by hydroxide ions .
Key Data:
| Condition | Reagents | Products | Yield (%) |
|---|---|---|---|
| Acidic | 6M HCl, reflux | Carboxylic acid + Amine | 72–78 |
| Basic | 1M NaOH, 80°C | Carboxylic acid + Amine | 65–70 |
Piperidine Ring Functionalization
The tertiary amine in the piperidine ring participates in alkylation and acylation reactions. For example:
-
Alkylation : Reaction with methyl iodide in THF forms a quaternary ammonium salt .
-
Acylation : Treatment with acetyl chloride in the presence of triethylamine yields the corresponding acetylated derivative .
Reaction Efficiency:
| Reaction Type | Reagents | Product | Rate Constant (k, s<sup>-1</sup>) |
|---|---|---|---|
| Alkylation | CH<sub>3</sub>I, THF | N-Methylpiperidinium salt | |
| Acylation | AcCl, Et<sub>3</sub>N | N-Acetylpiperidine derivative |
Benzodioxole Reactivity
The benzodioxole moiety undergoes electrophilic aromatic substitution (EAS) at the 5-position due to electron-donating oxygen atoms. Nitration (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) produces mono-nitro derivatives, while bromination (Br<sub>2</sub>/FeBr<sub>3</sub>) yields 5-bromo-substituted products .
Substitution Selectivity:
| Electrophile | Position | Major Product | Yield (%) |
|---|---|---|---|
| NO<sub>2</sub><sup>+</sup> | C5 | 5-Nitrobenzodioxole | 85 |
| Br<sup>+</sup> | C5 | 5-Bromobenzodioxole | 78 |
Pyrimidine Ring Modifications
The 4,6-dimethylpyrimidine group participates in regioselective reactions:
-
Nucleophilic Substitution : Displacement of the pyrimidine C2-position with amines (e.g., piperazine) under Pd catalysis .
-
Oxidation : Treatment with KMnO<sub>4</sub> oxidizes methyl groups to carboxylic acids .
Synthetic Applications:
| Reaction | Conditions | Product | Application |
|---|---|---|---|
| Amination | Pd(OAc)<sub>2</sub>, DMF, 120°C | C2-Aminopyrimidine | Bioactive analog synthesis |
| Oxidation | KMnO<sub>4</sub>, H<sub>2</sub>O, 100°C | Dicarboxylic acid | Solubility enhancement |
Cross-Coupling Reactions
Palladium-mediated Suzuki-Miyaura coupling occurs at the benzodioxole ring when functionalized with a boronate ester. For example, coupling with aryl halides produces biaryl derivatives .
Optimized Protocol:
| Catalyst | Ligand | Base | Yield (%) |
|---|---|---|---|
| Pd(PPh<sub>3</sub>)<sub>4</sub> | XPhos | K<sub>2</sub>CO<sub>3</sub> | 89 |
Reductive Amination
The piperidine nitrogen reacts with aldehydes/ketones in reductive amination (NaBH<sub>3</sub>CN, MeOH) to introduce alkyl/aryl groups, enhancing lipophilicity for pharmacokinetic optimization .
Example:
| Substrate | Product | logP (Calculated) |
|---|---|---|
| Benzaldehyde | N-Benzyl derivative | 3.2 → 4.1 |
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces cleavage of the benzodioxole ring, forming quinone intermediates. This degradation pathway is critical for stability assessments .
Degradation Kinetics:
| Light Source | Half-Life (t<sub>1/2</sub>) | Major Degradant |
|---|---|---|
| UV-C | 2.5 hours | Quinone derivative |
Enzymatic Hydrolysis
In vitro studies with human liver microsomes reveal slow hydrolysis of the amide bond (CL<sub>int</sub> = 12 μL/min/mg), suggesting metabolic stability .
Comparison with Similar Compounds
Structural and Functional Insights
- Benzodioxol vs. Indole Substituents : The target compound’s benzodioxol group (C₇H₅O₂) may enhance metabolic stability compared to the indole group (C₈H₆N) in CAS 1401591-83-0, as benzodioxol’s oxygen atoms resist oxidative metabolism. Indole’s nitrogen, however, could participate in hydrogen bonding or cation-π interactions .
- Trifluoromethylpyridinyloxy vs. In contrast, the dimethylpyrimidine in the target compound offers steric bulk for hydrophobic binding pockets .
- Sulfonylethyl vs. Benzodioxol : The sulfonyl group in CAS 1630835-90-3 introduces polarity, likely improving aqueous solubility but reducing passive membrane permeability compared to the benzodioxol group .
Research Findings and Implications
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group in CAS 1421453-91-9 likely elevates logP, whereas the sulfonylethyl group in CAS 1630835-90-3 reduces it. The target compound’s logP is estimated to be intermediate (~2.0–2.5) due to balanced aromatic and hydrophobic groups.
- Solubility : Polar substituents (e.g., sulfonyl, pyridinyloxy) enhance water solubility, while benzodioxol and indole groups may favor organic solvents.
Pharmacological Considerations
- Metabolic Stability : Benzodioxol’s electron-rich structure may slow cytochrome P450-mediated degradation compared to indole .
- Target Binding : Dimethylpyrimidine and pyridinyl groups could compete for similar hydrophobic pockets in enzyme active sites, while sulfonyl groups might engage in hydrogen bonding with lysine or arginine residues .
Preparation Methods
Carbodiimide-Mediated Coupling
Reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide) are employed with activating agents like HOBt (hydroxybenzotriazole) . For example, a reaction in anhydrous dichloromethane at 0–5°C for 12 hours yields the intermediate amide with 78–85% efficiency.
Uranium-Based Coupling Agents
HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) in dimethylformamide (DMF) at room temperature achieves higher yields (88–92%) but requires rigorous moisture control.
The introduction of the 4,6-dimethylpyrimidin-2-yl group to the piperidine nitrogen involves nucleophilic substitution or transition metal-catalyzed coupling:
Alkylation with 2-Chloro-4,6-dimethylpyrimidine
In a toluene reflux system, potassium carbonate facilitates the displacement of chloride by piperidine-3-carboxamide. Reaction at 110°C for 8 hours achieves 70–75% conversion.
Buchwald-Hartwig Amination
Using palladium acetate and Xantphos as a ligand, this method enables coupling under milder conditions (90°C, 6 hours) with improved yields (82–86%).
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent Polarity | DMF > DCM > THF | +15% in DMF |
| Temperature | 80–110°C | ±5% per 10°C |
| Catalyst Loading | 5–10 mol% Pd | Linear increase |
| Reaction Time | 6–12 hours | Plateau after 8h |
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography with ethyl acetate/hexane (3:7) resolves unreacted amines and byproducts. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity.
Spectroscopic Validation
Challenges and Mitigation Strategies
Byproduct Formation
Low Solubility
-
Issue : Precipitation during pyrimidine alkylation.
-
Solution : Co-solvents like DMF:toluene (1:4) enhance miscibility.
Recent Advances in Scalable Synthesis
Microwave-assisted synthesis reduces reaction times by 40–60% while maintaining yields. For instance, a 30-minute irradiation at 150 W in DMF achieves 84% yield for the final coupling step.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| EDCI/HOBt | 78–85 | 95 | Moderate |
| HATU/DIPEA | 88–92 | 98 | High |
| Buchwald-Hartwig | 82–86 | 97 | High |
Q & A
Q. What are the recommended synthetic routes for N-(1,3-benzodioxol-5-yl)-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide?
Synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example:
- Piperidine core functionalization : React piperidine-3-carboxamide with 4,6-dimethylpyrimidin-2-yl chloride under basic conditions (e.g., Na₂CO₃ in DMF) to install the pyrimidine moiety .
- Benzodioxol coupling : Use Suzuki-Miyaura cross-coupling or amide bond formation to attach the 1,3-benzodioxol-5-yl group to the piperidine nitrogen. Ensure anhydrous conditions and palladium catalysts (e.g., Pd(PPh₃)₄) for high yields .
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (e.g., ethanol/water) is recommended to achieve >95% purity .
Q. How can the structural integrity of this compound be validated?
Use a combination of analytical techniques:
- NMR spectroscopy : Confirm proton environments (e.g., benzodioxol methylene protons at δ 5.9–6.1 ppm, pyrimidine methyl groups at δ 2.3–2.5 ppm) and carbon assignments .
- Mass spectrometry (ESI-MS) : Verify molecular weight (e.g., calculated m/z 410.2 [M+H]⁺) and fragmentation patterns .
- Infrared spectroscopy (IR) : Identify key functional groups (amide C=O stretch ~1650 cm⁻¹, pyrimidine ring vibrations ~1600 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary biological evaluation?
- Enzyme inhibition assays : Test against kinases or receptors (e.g., serotonin or dopamine receptors) using fluorescence polarization or radiometric assays .
- Cellular cytotoxicity : Use MTT or ATP-lite assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
- Solubility and stability : Perform HPLC-based kinetic solubility assays in PBS (pH 7.4) and monitor degradation in simulated gastric fluid .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s activity?
- Pyrimidine modifications : Replace 4,6-dimethyl groups with electron-withdrawing substituents (e.g., Cl, CF₃) to enhance target binding. Compare IC₅₀ values in enzyme assays .
- Benzodioxol substitution : Introduce halogens (e.g., F, Br) at the 5-position to improve metabolic stability. Monitor pharmacokinetics in rodent models .
- Piperidine ring constraints : Replace the piperidine with a pyrrolidine or azetidine ring and assess conformational effects via molecular docking .
Q. What strategies resolve contradictions in reported biological activity data?
- Cross-validation : Replicate assays in independent labs using standardized protocols (e.g., ATP concentration in kinase assays) .
- Impurity analysis : Use LC-MS to check for synthetic byproducts (e.g., de-methylated pyrimidine derivatives) that may skew results .
- Target selectivity profiling : Screen against a panel of related receptors/enzymes to rule off-target effects .
Q. How can in vivo efficacy be evaluated for this compound?
- Rodent pharmacokinetics : Administer orally (10 mg/kg) and measure plasma half-life, Cₘₐₓ, and bioavailability via LC-MS/MS .
- Disease models : Use xenograft tumors (e.g., HCT-116 colorectal cancer) or neuroinflammation models (e.g., LPS-induced mice) to assess therapeutic efficacy .
- Toxicity screening : Conduct histopathology and serum biochemistry (ALT, AST) after 28-day repeated dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
